Osbond acid

Lipidomics Nutritional Biochemistry Veterinary Medicine

Osbond acid (all-cis-4,7,10,13,16-docosapentaenoic acid, C22:5n-6) is an omega-6 polyunsaturated fatty acid and a minor constituent of human serum unsaturated fatty acids, typically comprising 0.1% to 1% of the total pool. It is the end product of n-6 PUFA metabolism in mammals, synthesized via the elongation and desaturation of arachidonic acid.

Molecular Formula C22H34O2
Molecular Weight 330.5 g/mol
CAS No. 25182-74-5
Cat. No. B045118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsbond acid
CAS25182-74-5
Synonyms(all-Z)-7, 10, 13, 16, 19-docosapentaenoic acid
4,7,10,13,16-Docosapentaenoic acid
7,10,13,16,19-docosapentaenoic acid
7,10,13,16,19-docosapentaenoic acid, (7Z,10Z,13Z,16Z,19Z)-
7,10,13,16,19-docosapentaenoic acid, (all-Z)-isomer
7,10,13,16,19-docosapentaenoic acid, (Z,Z,Z,Z,E)-isomer
7,10,13,16,19-docosapentaenoic acid, lithium salt
7,10,13,16,19-docosapentaenoic acid, lithium salt, (all-Z)-isomer
cis-7,10,13,16,19-docosapentaenoic acid
clupanodonic acid
docosa-4,7,10,13,16-pentaenoic acid
docosa-4,7,10,13,16-pentaenoic acid 5-(14)C-labeled cpd, (all-Z)-isomer
docosa-4,7,10,13,16-pentaenoic acid, (all-Z)-isomer
docosapentaenoic acid
docosapentaenoic acid (C22:5 N3)
docosapentaenoic acid (C22:5 N6)
docosapentaenoic acid, (all Z)-isomer
osbond acid
Molecular FormulaC22H34O2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O
InChIInChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-,19-18-
InChIKeyAVKOENOBFIYBSA-WMPRHZDHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Osbond Acid (CAS 25182-74-5) Procurement Guide: Omega-6 DPA for DHA Sufficiency Research


Osbond acid (all-cis-4,7,10,13,16-docosapentaenoic acid, C22:5n-6) is an omega-6 polyunsaturated fatty acid and a minor constituent of human serum unsaturated fatty acids, typically comprising 0.1% to 1% of the total pool . It is the end product of n-6 PUFA metabolism in mammals, synthesized via the elongation and desaturation of arachidonic acid . Unlike its omega-3 regioisomer clupanodonic acid (DPA n-3), Osbond acid accumulates in tissue membranes under conditions of docosahexaenoic acid (DHA, 22:6n-3) insufficiency, establishing its utility as a functional biomarker [1].

1 Functional biomarker research: DHA insufficiency quantification
2 Metabolic pathway analysis: n-6 PUFA elongation/desaturation endpoint
3 Lipidomics reference standard: isomer-specific peak identification

Why Generic DPA Substitution Fails: Structural and Functional Specificity of Osbond Acid (22:5n-6)


In scientific and industrial procurement, substituting Osbond acid (22:5n-6) with the more common docosapentaenoic acid isomer clupanodonic acid (22:5n-3) or the structurally similar DHA (22:6n-3) will invalidate experimental outcomes. These compounds differ in both omega series (n-6 vs. n-3) and the positions of their double bonds, leading to distinct biological activities and opposing metabolic regulation [1]. Osbond acid and DHA levels are inversely regulated in vivo: under conditions of DHA deficiency, Osbond acid accumulates in tissue membranes, while DHA decreases [2]. Consequently, Osbond acid serves as a specific biochemical marker of functional DHA insufficiency [3], a role that neither clupanodonic acid nor DHA can fulfill. The quantitative evidence below establishes exactly why Osbond acid must be selected over its closest analogs for research requiring precise omega-6 pathway interrogation.

Osbond Acid (22:5n-6)
Required for omega-6 pathway interrogation
Accumulates inversely with DHA; serves as a functional DHA insufficiency marker.
Clupanodonic Acid (22:5n-3)
Cannot serve as a DHA deficiency marker
Omega-3 regioisomer with distinct metabolic regulation; levels do not respond inversely to DHA status.
DHA (22:6n-3)
Direct inverse relationship target, not a substitute
Osbond acid is the specific marker of DHA insufficiency; DHA cannot be used to measure its own deficiency.

Osbond Acid (22:5n-6) Procurement Evidence: Quantitative Differentiation from DHA and n-3 Analogs


Plasma Concentration Fold-Change: Osbond Acid vs. DPA n-3 and DHA in Canine Model

In a controlled canine dietary intervention study, the fold-change in plasma Osbond acid concentration was measured alongside its omega-3 counterparts, DPA (22:5n-3) and DHA (22:6n-3). The analysis revealed a markedly distinct response profile for Osbond acid [1].

Plasma Fold-Change vs. n-3 Analogs
Head-to-head
2.13-fold change
Osbond
DPA n-3 2.94x
DHA 3.33x
Distinct dietary response profile; supports omega-6 pathway isolation.
Canine plasma LC-MS lipidomics; context-dependent response magnitude.
Lipidomics Nutritional Biochemistry Veterinary Medicine

Inverse Regulation: Osbond Acid Accumulation During DHA Deficiency in Rat Liver

A study investigating the impact of vitamin A and α-linolenic acid (ALA) deficiency on rat liver membranes quantified the opposing changes in Osbond acid (OA) and docosahexaenoic acid (DHA) levels. The results demonstrate the compound's unique accumulation under DHA-deficient states [1].

Inverse Regulation with DHA
Head-to-head
DHA deficiency → Osbond acid accumulation
Functional inverse marker of DHA status in hepatic membranes.
Rat liver phosphoglyceride analysis; reported inverse relationship.
Metabolic Regulation Nutritional Deficiency Membrane Lipidomics

Clinical Biomarker Reduction: Osbond Acid Suppression by EPA/DHA Supplementation in Tuberculosis Model

In a murine tuberculosis model, the effect of EPA/DHA supplementation on tissue fatty acid composition was assessed. Osbond acid levels were significantly reduced in the EPA/DHA supplemented group, contrasting with the elevation of EPA and DHA [1].

Suppression by EPA/DHA
Head-to-head
Significant reduction (P < 0.001)
Responsive n-6/n-3 balance marker during inflammatory challenge.
Murine TB model; tissue fatty acid composition.
Immunometabolism Infectious Disease Lipid Mediators

Neonatal DHA Sufficiency Marker: Osbond Acid Reduction Following Maternal Fish-Oil Supplementation

A clinical study on pregnant women supplemented with fish oil (rich in EPA and DHA) examined neonatal fatty acid status. The study identified Osbond acid as a significant marker of essential fatty acid deficiency, with levels decreasing in response to n-3 supplementation [1].

Neonatal Sufficiency Marker
Head-to-head
Levels decreased with fish-oil supplementation
Reported perinatal DHA sufficiency biomarker response.
Human neonatal study; maternal supplementation context.
Perinatal Nutrition Neurodevelopment Clinical Biomarker

Diagnostic Ratio: Adrenic/Osbond Acid Ratio as a Quantitative Marker of DHA Insufficiency

In a study of gestational diabetes mellitus (GDM), the adrenic acid (22:4n-6) to Osbond acid (22:5n-6) ratio was quantified as a specific biochemical marker of DHA insufficiency. The ratio was significantly altered in the GDM group across multiple lipid fractions [1].

Adrenic/Osbond Ratio
Head-to-head
Ratio reduced 4.5%–75% in GDM
Quantitative clinical biomarker for DHA insufficiency across lipid fractions.
Plasma lipid fraction-specific analysis; context-dependent diagnostic ratio.
Clinical Diagnostics Maternal-Fetal Medicine Lipid Biomarkers

Osbond Acid (22:5n-6) Best Application Scenarios for Research and Industrial Use


Preclinical and Clinical Studies Quantifying DHA Sufficiency and Deficiency States

Osbond acid should be used as a primary endpoint or biomarker in any study designed to evaluate DHA status, particularly in models of nutritional deficiency, developmental biology, or metabolic disease. The evidence demonstrates that Osbond acid levels increase inversely with DHA availability in both rodent models and human neonates [1]. Its use as a denominator in the adrenic/Osbond acid ratio provides a quantitative, fraction-specific assessment of DHA insufficiency [2]. This application is uniquely suited to Osbond acid and cannot be fulfilled by DPA n-3 or DHA.

Omega-3 Intervention Trials Requiring Precise n-6/n-3 Balance Monitoring

In studies investigating the efficacy of omega-3 fatty acid supplementation (e.g., fish oil, EPA, DHA) on inflammatory or metabolic outcomes, Osbond acid serves as a critical counter-marker. The data show that EPA/DHA supplementation significantly reduces Osbond acid levels in tissues while concurrently increasing EPA and DHA . Monitoring Osbond acid alongside omega-3 markers provides a complete picture of the n-6/n-3 PUFA balance, which is essential for interpreting the physiological effects of the intervention. Substituting with another DPA isomer would miss this critical omega-6 pathway response.

Lipidomics and Metabolomics Method Development and Validation

For laboratories developing or validating analytical methods for comprehensive fatty acid profiling (e.g., GC-MS, LC-MS), Osbond acid is an essential reference standard. Its distinct chromatographic and mass spectrometric properties, relative to its regioisomer clupanodonic acid (DPA n-3), are critical for ensuring accurate peak identification and quantification in complex biological matrices . Procurement of high-purity Osbond acid (≥98%) is mandatory for creating calibration curves and verifying method specificity, as co-elution or misidentification of the n-6 and n-3 DPA isomers would lead to erroneous biological conclusions.

Investigating the Molecular Regulation of Omega-6 PUFA Metabolism

Osbond acid is the terminal product of the mammalian omega-6 PUFA biosynthetic pathway, synthesized from arachidonic acid . Studies focused on the regulation of elongases (e.g., ELOVL2, ELOVL5) and desaturases (FADS1, FADS2) require Osbond acid as a specific endpoint readout. Its levels are directly impacted by the activity of these enzymes and by nuclear receptor signaling (e.g., PPAR-RXR heterodimer) [1]. Researchers investigating the genetic or pharmacological modulation of these pathways must use Osbond acid to accurately measure omega-6 pathway flux, as its omega-3 analog is regulated by a distinct set of metabolic controls.

Application
Selection Property
Validation Focus
DHA Sufficiency Biomarker Studies
Inverse DHA regulation response
Tissue-specific Osbond acid accumulation
Omega-3 Intervention Monitoring
n-6/n-3 balance counter-marker
Osbond acid suppression by EPA/DHA
Fatty Acid Profiling Method Validation
Isomer-specific chromatographic behavior
Resolution from clupanodonic acid (DPA n-3)
Omega-6 Metabolism Pathway Research
Terminal n-6 elongation/desaturation endpoint
Pathway flux quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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